1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one
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Overview
Description
1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
The synthesis of 1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving appropriate starting materials such as β-lactams.
Introduction of Fluorine Atoms: The difluoro and trifluoromethyl groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups, leading to the formation of various derivatives.
Hydrolysis: The azetidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar compounds include other azetidinones and fluorinated organic molecules. Compared to these, 1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one is unique due to its specific substitution pattern and the presence of both difluoro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- 1-Benzyl-3,3-difluoroazetidin-2-one
- 1-Benzyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one
- 3,3-Difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one
Properties
IUPAC Name |
1-benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO/c18-16(19)14(12-6-8-13(9-7-12)17(20,21)22)23(15(16)24)10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVRSMZGLWUNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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